molecular formula C9H19BClNO2 B13529256 trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanamine;hydrochloride

trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanamine;hydrochloride

Cat. No.: B13529256
M. Wt: 219.52 g/mol
InChI Key: LVGBSUVCGSUIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride is an organic compound that features a cyclopropane ring substituted with an amine group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride typically involves the borylation of cyclopropan-1-amine. This can be achieved through the reaction of cyclopropan-1-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in biochemical assays and drug development. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of both a cyclopropane ring and a boronate ester group. This combination imparts distinct reactivity and binding properties, making it valuable in various applications.

Properties

Molecular Formula

C9H19BClNO2

Molecular Weight

219.52 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H18BNO2.ClH/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11;/h6-7H,5,11H2,1-4H3;1H

InChI Key

LVGBSUVCGSUIJJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.